molecular formula C37H28N8Na2O11S2 B13748201 Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] CAS No. 41204-67-5

Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]

Cat. No.: B13748201
CAS No.: 41204-67-5
M. Wt: 870.8 g/mol
InChI Key: ISUZGUQFONGTFH-UHFFFAOYSA-L
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Description

Disodium 7,7’-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] is a complex organic compound with the molecular formula C37H28N8Na2O11S2 and a molecular weight of 870.80 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7,7’-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] involves multiple steps, starting with the preparation of the azo compound. The general synthetic route includes:

    Diazotization: The process begins with the diazotization of 4-acetylaminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium to form the azo compound.

    Condensation: The resulting azo compound undergoes condensation with carbonyldiimidazole to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Disodium 7,7’-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 7,7’-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups and sulfonate groups play a crucial role in these interactions. The molecular targets include metal ions and various organic molecules, and the pathways involved often include complexation and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis(2-sulfostyryl)biphenyl
  • Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate)
  • Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulfonate)

Uniqueness

Disodium 7,7’-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate] is unique due to its specific structure, which includes both azo and sulfonate groups, allowing it to form stable complexes with a wide range of metal ions and organic molecules. This makes it particularly valuable in applications requiring high stability and specificity.

Properties

CAS No.

41204-67-5

Molecular Formula

C37H28N8Na2O11S2

Molecular Weight

870.8 g/mol

IUPAC Name

disodium;3-[(4-acetamidophenyl)diazenyl]-7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C37H30N8O11S2.2Na/c1-19(46)38-23-3-7-25(8-4-23)42-44-33-31(57(51,52)53)17-21-15-27(11-13-29(21)35(33)48)40-37(50)41-28-12-14-30-22(16-28)18-32(58(54,55)56)34(36(30)49)45-43-26-9-5-24(6-10-26)39-20(2)47;;/h3-18,48-49H,1-2H3,(H,38,46)(H,39,47)(H2,40,41,50)(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2

InChI Key

ISUZGUQFONGTFH-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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